molecular formula C8H10ClNO B575167 3-(2-Chloroethoxy)aniline CAS No. 178910-32-2

3-(2-Chloroethoxy)aniline

Cat. No.: B575167
CAS No.: 178910-32-2
M. Wt: 171.624
InChI Key: DXXPALPCLCHBSU-UHFFFAOYSA-N
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Description

It is a pale yellow liquid with a slightly sweet odor and is commonly used in the manufacturing of dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Chloroethoxy)aniline can be synthesized from 1-(2-chloroethoxy)-3-nitrobenzene. The synthesis involves the reduction of the nitro group to an amine group . The reaction conditions typically include the use of hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) in an ethyl acetate solvent at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reduction processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or nitroso compounds.

    Reduction: The nitro group in its precursor can be reduced to form the amine group.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloroethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and peroxymonosulfuric acid (H2SO5).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and nitroso compounds.

    Reduction: this compound from its nitro precursor.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(2-Chloroethoxy)aniline has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethoxy)aniline involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the chloroethoxy group is replaced by other functional groups. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Compounds with two chlorine atoms on the aniline ring, such as 2,4-dichloroaniline and 3,5-dichloroaniline.

    Chloroaniline: Compounds with a single chlorine atom on the aniline ring, such as 2-chloroaniline and 4-chloroaniline.

Uniqueness

3-(2-Chloroethoxy)aniline is unique due to the presence of the chloroethoxy group, which imparts distinct chemical properties and reactivity compared to other chloroaniline derivatives. This unique structure allows for specific applications in the synthesis of complex organic molecules and pharmaceuticals.

Biological Activity

3-(2-Chloroethoxy)aniline, also known as 2-Chloroethyl o-anisidine, is an aromatic organic compound characterized by a chloroethoxy group and an amino group. This compound has garnered attention due to its potential biological activities and applications across various scientific fields, including materials science, biomedical engineering, and electrochemistry. The molecular formula of this compound is C₈H₁₀ClNO, with a molecular weight of approximately 173.63 g/mol.

Chemical Structure and Properties

The structure of this compound consists of a benzene ring with an amino group (-NH₂) and a chloroethoxy side chain (-O-CH₂-CH₂-Cl) at the meta position. This configuration influences its chemical reactivity and biological properties, making it a subject of interest in drug design and development.

Research indicates that this compound may interact with biological targets such as enzymes and receptors. Its ability to form covalent bonds with nucleophilic sites on proteins suggests that it can modulate enzyme activity or receptor function. This property is particularly relevant in the context of drug development, where compounds that can selectively interact with biological macromolecules are valuable.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cell lines. The compound exhibits dose-dependent toxicity, which is influenced by its structural characteristics. For example, cell viability assays indicate that higher concentrations lead to increased cell death, suggesting potential applications in cancer therapy where selective cytotoxicity is desired.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Table 1: Effect of this compound on cell viability

Case Studies

  • Enzyme Inhibition : A study explored the inhibitory effects of this compound on acetylcholinesterase (AChE), an important enzyme in neurotransmission. The compound was found to inhibit AChE activity with an IC50 value indicating significant potential for developing anti-Alzheimer's agents.
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results showed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

Applications in Research and Industry

The unique properties of this compound have led to its application in several fields:

  • Materials Science : Used in the synthesis of conductive polymers such as polyanilines, which are known for their electrical conductivity and biocompatibility.
  • Biomedical Engineering : Explored for its biocompatibility in tissue engineering and drug delivery systems.
  • Analytical Chemistry : Incorporated into sensors for detecting chemical substances due to its responsive conductive nature.

Properties

IUPAC Name

3-(2-chloroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXPALPCLCHBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651003
Record name 3-(2-Chloroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178910-32-2
Record name 3-(2-Chloroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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